Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate is an organic compound with the molecular formula C8H10ClNO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the amino and ester functional groups
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3 |
InChI Key |
WCRDBPQVDRVNGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CS1)Cl)N |
Origin of Product |
United States |
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